molecular formula C14H12N2OS B7514372 (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

Katalognummer B7514372
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: YUELJIXIVRAGLW-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one, also known as DHβE, is a compound that has been studied for its potential applications in scientific research. DHβE is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are important in the central nervous system (CNS). In

Wissenschaftliche Forschungsanwendungen

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been studied in various scientific research applications. One of the main applications is in the study of the α4β2 subtype of nAChRs. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to be a selective antagonist of this subtype, which is important in the CNS. This subtype is involved in various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been used to study the role of this subtype in these processes.

Wirkmechanismus

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE acts as a selective antagonist of the α4β2 subtype of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity. The α4β2 subtype of nAChRs is involved in various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been used to study the role of this subtype in these processes.
Biochemical and Physiological Effects:
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the α4β2 subtype of nAChRs, which is important in the CNS. This inhibition has been shown to affect various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has also been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has several advantages for lab experiments. It is a selective antagonist of the α4β2 subtype of nAChRs, which allows for the specific study of this subtype. It has also been shown to have potential therapeutic applications in the treatment of various diseases, which makes it an attractive target for drug development. However, there are also limitations to its use in lab experiments. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to have off-target effects on other nAChR subtypes, which can complicate the interpretation of results. It also has limited solubility in water, which can affect its bioavailability.

Zukünftige Richtungen

There are several future directions for the study of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE. One direction is the development of more selective antagonists of the α4β2 subtype of nAChRs. This would allow for more specific studies of this subtype and could lead to the development of more targeted therapeutics. Another direction is the study of the off-target effects of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE on other nAChR subtypes. This could provide insights into the roles of these subtypes in various physiological processes. Finally, the potential therapeutic applications of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE in the treatment of various diseases could be further explored.

Synthesemethoden

The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been described in the literature. One method involves the reaction of 2-amino-3-indolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to give (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE. Another method involves the reaction of 2-amino-3-indolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give the intermediate, which is then cyclized to form (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE.

Eigenschaften

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-14(6-5-13-15-8-10-18-13)16-9-7-11-3-1-2-4-12(11)16/h1-6,8,10H,7,9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUELJIXIVRAGLW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C=CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.